molecular formula C6H10BrN3O2 B6308683 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide CAS No. 60588-95-6

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide

Cat. No.: B6308683
CAS No.: 60588-95-6
M. Wt: 236.07 g/mol
InChI Key: MWBDJMDTWSAUKL-UHFFFAOYSA-M
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Description

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with methyl groups and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methyl groups. The resulting intermediate is then treated with hydrobromic acid to introduce the bromide ion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different functional groups.

Scientific Research Applications

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antitumor agent.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antitumor activity may be attributed to its ability to interfere with DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-2,4,6-trioxo-1,3,5-triazine: This compound has similar structural features but differs in the oxidation state of the triazine ring.

    1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring.

Uniqueness

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazin-1-ium-2,4-dione;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3O2.BrH/c1-7-4-8(2)6(11)9(3)5(7)10;/h4H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBDJMDTWSAUKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C(=O)N(C1=O)C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496286
Record name 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60588-95-6
Record name 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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